Guanidine (CAS 113-00-8) is an exceptionally strong, non-ionic organic Brønsted base (pKa ~13.6) and a versatile bifunctional precursor widely utilized in heterocycle synthesis and homogeneous catalysis [1]. Unlike weaker tertiary amines, its conjugate acid (guanidinium) is highly resonance-stabilized and provides an extensive hydrogen-bonding network comprising up to six H-bond donors. In procurement, it is typically sourced either as a highly hygroscopic, deliquescent free base for anhydrous catalytic applications or as a stable salt (e.g., hydrochloride or carbonate) for aqueous or precursor-driven workflows [2]. Its primary industrial value lies in its dual capacity to act as a powerful deprotonating agent and a direct nitrogen-donating building block for 2-aminopyrimidines and related pharmaceutical intermediates.
Substituting guanidine with closely related generic alternatives fundamentally compromises reaction pathways and yields. In heterocycle synthesis, replacing guanidine with urea or thiourea alters the nucleophilic attack trajectory, yielding oxygenated or thiolated pyrimidines rather than the targeted 2-amino derivatives, often with a severe drop in overall conversion efficiency [3]. In base catalysis, weaker tertiary amines like triethylamine (pKa ~10.7) lack the thermodynamic driving force to deprotonate sterically hindered or weakly acidic substrates, leading to stalled cross-coupling reactions [1]. Furthermore, while non-nucleophilic superbases like DBU match guanidine's basicity, they lack its critical hydrogen-bond-donating capacity, which is essential for stabilizing tetrahedral intermediates in bifunctional organocatalysis [2]. Finally, substituting the anhydrous free base with a guanidine salt requires in situ neutralization, generating water and salt byproducts that can poison moisture-sensitive transition-metal catalysts.
In nickel-catalyzed C-N cross-coupling reactions involving weakly acidic substrates like aniline, the choice of base dictates the thermodynamic feasibility of the deprotonation step. Guanidine's high basicity (pKa 13.6) provides a massive thermodynamic advantage over standard tertiary amines. When triethylamine (pKa 10.7) is used as the base, the deprotonation of aniline is thermodynamically disfavored, resulting in product yields as low as 6% [1]. In contrast, strong bases like guanidine and its derivatives drive the equilibrium forward, enabling efficient catalyst turnover and high-yield product formation without requiring harsh inorganic bases.
| Evidence Dimension | Thermodynamic basicity and cross-coupling yield |
| Target Compound Data | Guanidine (pKa 13.6); enables high-yield turnover in hindered base catalysis |
| Comparator Or Baseline | Triethylamine (pKa 10.7); yields ~6% in model Ni-catalyzed cross-coupling |
| Quantified Difference | ~2.9 pKa unit advantage (nearly 1,000x stronger), translating from reaction failure (<10% yield) to successful catalytic turnover |
| Conditions | Nickel-catalyzed C-N cross-coupling of aryl triflates and amines |
Buyers must procure the stronger guanidine base for transition-metal catalyzed aminations where standard tertiary amines fail to deprotonate the substrate.
While DBU (pKa ~13.5) and guanidine (pKa ~13.6) possess nearly identical Brønsted basicity, guanidine and its cyclic derivatives act as bifunctional catalysts. Kinetic and computational studies demonstrate that the guanidinium ion provides explicit hydrogen-bond donation to stabilize tetrahedral intermediates during transesterification and ring-opening reactions [1]. DBU, lacking these N-H hydrogen-bond donors, cannot provide this secondary coordination sphere stabilization. This dual activation mode (base + H-bond donor) significantly lowers the activation barrier for C-C and C-O bond scission compared to purely Brønsted-basic DBU.
| Evidence Dimension | Catalytic activation mode |
| Target Compound Data | Guanidine/Guanidinium (Bifunctional: Brønsted base + explicit H-bond donor) |
| Comparator Or Baseline | DBU (Monofunctional: Brønsted base only) |
| Quantified Difference | Guanidine provides transition-state stabilization via H-bonding, lowering activation barriers unavailable to DBU |
| Conditions | Organocatalytic transesterification and ring-opening polymerization |
Procuring guanidine-based catalysts is essential for organocatalytic workflows that require simultaneous deprotonation and transition-state stabilization.
In the synthesis of pyrimidine building blocks via condensation with cyanoacetaldehyde, the choice between guanidine and urea dictates both the product identity and the reaction efficiency. Guanidine specifically yields 2,4-diaminopyrimidine with high conversion rates of 40–85% under concentrated conditions [1]. In contrast, substituting with urea or thiourea not only fundamentally changes the product to oxygenated or thiolated analogs (e.g., 2-thiocytosine) but also results in significantly lower overall pyrimidine yields under identical condensation conditions.
| Evidence Dimension | Condensation yield and product identity |
| Target Compound Data | Guanidine (40–85% yield of 2,4-diaminopyrimidine) |
| Comparator Or Baseline | Urea / Thiourea (Significantly lower yields of oxygenated/thiolated pyrimidines) |
| Quantified Difference | Guanidine provides up to 85% yield of the aminated heterocycle, whereas urea/thiourea yield minor fractions of alternative analogs |
| Conditions | Condensation with cyanoacetaldehyde under concentrated conditions |
For the industrial synthesis of 2-aminopyrimidine pharmaceutical intermediates, guanidine is the mandatory high-yield precursor, as urea cannot substitute the nitrogen donor.
Because guanidine is nearly 1,000 times more basic than triethylamine, the anhydrous free base is the optimal choice for deprotonating weakly acidic substrates (like anilines) in nickel- and palladium-catalyzed cross-coupling reactions[1]. Using the free base avoids the water and salt byproducts associated with neutralizing guanidine hydrochloride in situ, preventing catalyst poisoning.
In ring-opening polymerizations and transesterifications, guanidine's ability to act simultaneously as a strong Brønsted base and a hydrogen-bond donor makes it superior to non-nucleophilic bases like DBU [2]. It is the preferred catalyst for synthesizing polyhydroxyurethanes and polylactic acid where transition-state stabilization is required.
Guanidine is the required nitrogen-donating precursor for the multicomponent synthesis of 2,4-diaminopyrimidines and related N-heterocycles [3]. It guarantees high-yield conversions (up to 85%) where urea or thiourea would yield incorrect functional groups (oxygen/sulfur) at much lower efficiencies, making it indispensable for pharmaceutical building block procurement.
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard